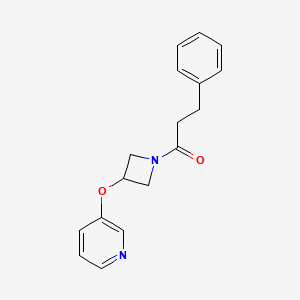
3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.343. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Screening
A study on the synthesis of pyrimidine derivatives including compounds structurally related to 3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one revealed their potential anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. These compounds were synthesized via cyclization of 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea/thiourea, demonstrating their significant biological activities in comparison to standard drugs (Bhat et al., 2014).
Another research focused on the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives derived from chalcone. The synthesized compounds were evaluated against various bacterial and fungal strains, showcasing their potential as novel antimicrobial agents (Patel & Patel, 2017).
Chemical Synthesis and Characterization
Research on benzyl-N-pyrrolylketene as a ketene source for synthesizing monocyclic-2-azetidinones highlighted the controlled diastereoselectivity of the reaction due to the hindrance in ketene and imines. This study provides valuable insights into the synthesis process and the structural characterization of the compounds (Behzadi et al., 2015).
The crystal structure analysis of spiro compounds related to 3-Phenyl-chroman-4-one, a unit found in isoflavonoids with known antifungal and antibacterial properties, was conducted. This research contributes to understanding the molecular configurations and potential biological applications of these compounds (Thinagar et al., 2000).
Biological Evaluation and Antimicrobial Activity
A study on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents highlighted the CNS active potential of the 2-azetidinone skeleton. The research emphasized the antidepressant and nootropic activities of these compounds in a dose-dependent manner (Thomas et al., 2016).
Novel pyrimidine-azetidinone analogues were synthesized and assessed for their antioxidant, antimicrobial, and antitubercular activities. These compounds, derived from the condensation of aromatic amines with N-phenylacetamide, showed promising results against bacterial and fungal strains as well as Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
3-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(9-8-14-5-2-1-3-6-14)19-12-16(13-19)21-15-7-4-10-18-11-15/h1-7,10-11,16H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAARDGFZVOWGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2520863.png)
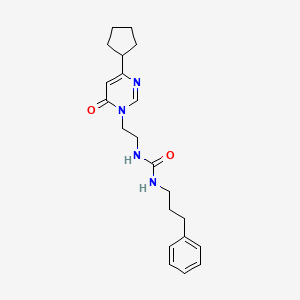
![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520869.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2520870.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2520871.png)
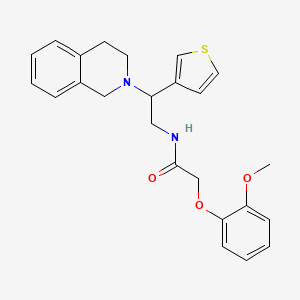
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B2520874.png)
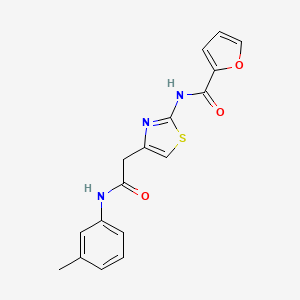

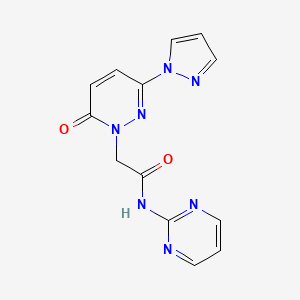
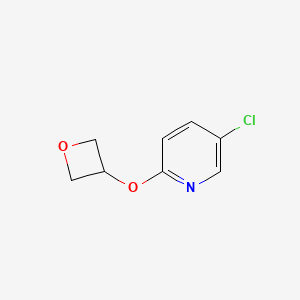
![6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2520881.png)
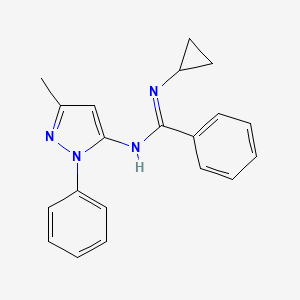
![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)
